

A Head-to-Head Comparison: GoTaq® G2 vs. Original GoTaq® DNA Polymerase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Promega*

Cat. No.: *B15193565*

[Get Quote](#)

For researchers in molecular biology, the choice of DNA polymerase is a critical factor influencing the success of polymerase chain reaction (PCR). **Promega's** GoTaq® line of DNA polymerases is a staple in many laboratories. With the introduction of the second-generation GoTaq® G2, scientists are presented with a choice between the tried-and-true original GoTaq® and its successor. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal enzyme for their specific needs.

Executive Summary

GoTaq® G2 DNA Polymerase is an enhanced version of the original GoTaq® DNA Polymerase. [1][2] According to the manufacturer, GoTaq® G2 is the result of improved manufacturing processes that lead to increased reliability and consistency, ultimately providing higher-performing results in PCR applications.[1][2] While both enzymes are a form of Taq DNA polymerase and possess a 5' → 3' exonuclease activity, GoTaq® G2 is designed to deliver more robust and consistent yields across a diverse range of PCR templates.[1]

Performance Characteristics

A direct quantitative comparison from independent studies is not readily available. However, based on manufacturer information and general properties of Taq DNA polymerase, we can summarize the key performance characteristics.

Feature	GoTaq® G2 DNA Polymerase	Original GoTaq® DNA Polymerase
Enzyme Composition	Second-generation formulation of Taq DNA polymerase.[1][2]	A proprietary formulation of Taq DNA polymerase.[3]
Yield	Consistently high yields across a wide range of PCR targets.[1]	Standard yields for routine PCR applications.
Reliability	Improved manufacturing process for increased lot-to-lot consistency.[1][2]	Reliable performance for standard PCR.
Sensitivity	Enhanced amplification from various templates.[1]	Standard sensitivity for routine PCR.
Fidelity (Error Rate)	As a Taq-based polymerase, it is expected to have a similar error rate to the original GoTaq®. The typical error rate for Taq polymerase is in the range of 1×10^{-5} to 2×10^{-4} mutations per base pair per duplication.[4][5]	The error rate is characteristic of Taq DNA polymerase, which lacks 3' → 5' exonuclease (proofreading) activity.[5]
5' → 3' Exonuclease Activity	Yes.[6]	Yes.[3]
3' → 5' Exonuclease Activity	No.	No.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard PCR protocols for both GoTaq® G2 and the original GoTaq® DNA Polymerase.

Standard PCR Reaction Setup

The following table outlines a typical 50µl reaction setup for both polymerases.

Component	Volume	Final Concentration
5X Green or Colorless GoTaq®/GoTaq® G2 Reaction Buffer	10µl	1X
dNTP Mix (10mM each)	1µl	0.2mM each
Forward Primer (10µM)	1-2.5µl	0.2-0.5µM
Reverse Primer (10µM)	1-2.5µl	0.2-0.5µM
GoTaq®/GoTaq® G2 DNA Polymerase (5u/µl)	0.25µl	1.25 units
Template DNA	1-5µl	<250ng
Nuclease-Free Water	to 50µl	-

Note: Both GoTaq® and GoTaq® G2 reaction buffers contain MgCl₂ at a concentration of 7.5mM, resulting in a final concentration of 1.5mM in a 1X reaction.^{[6][7][8]} For the "Flexi" buffer versions, MgCl₂ must be added separately to optimize the concentration.

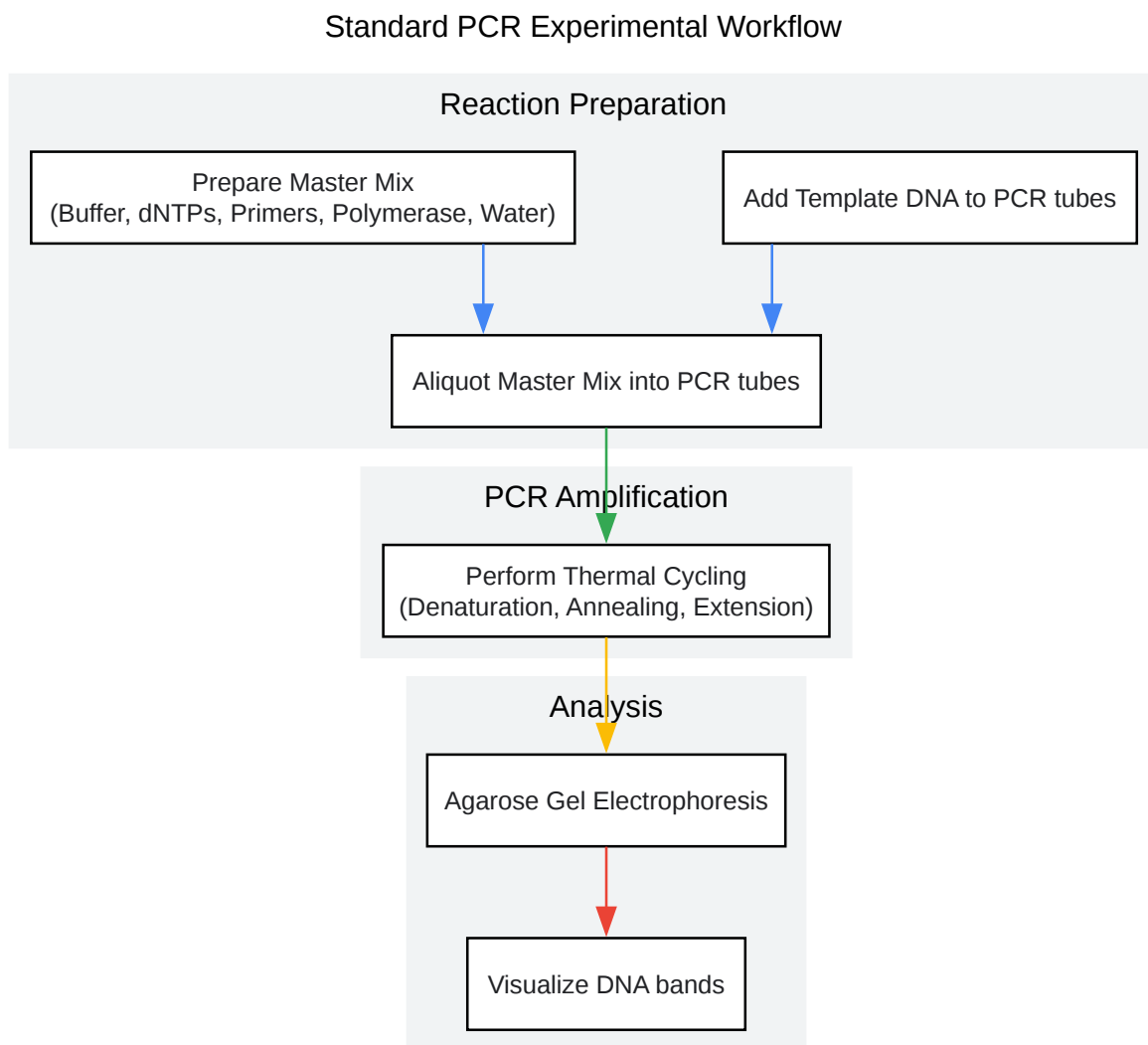
Thermal Cycling Conditions

A standard thermal cycling protocol for both enzymes is provided below.

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	2 minutes	1
Denaturation	95°C	30 seconds	25-30
Annealing	50-65°C	30-60 seconds	
Extension	72°C	1 minute per kb	
Final Extension	72°C	5 minutes	1
Hold	4°C	Indefinite	1

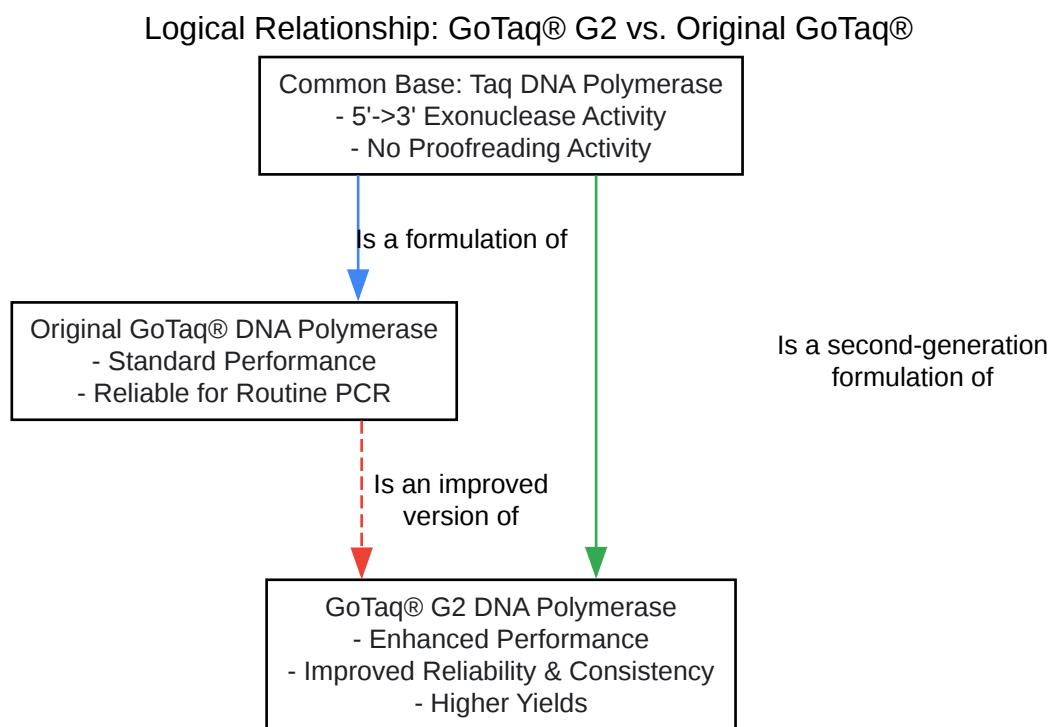
Visualizing Experimental Workflows

To better understand the experimental process, the following diagrams illustrate the key workflows.



[Click to download full resolution via product page](#)

Caption: Standard PCR Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: GoTaq® G2 vs. Original GoTaq® Logical Relationship.

Conclusion

GoTaq® G2 DNA Polymerase represents an evolution of the original GoTaq® enzyme, with manufacturer claims of enhanced performance, reliability, and yield due to an improved manufacturing process.[1][2] For standard, routine PCR applications where the original GoTaq® has proven effective, it remains a cost-effective and reliable choice. However, for more challenging PCRs, such as those with complex templates, low-abundance targets, or when higher consistency and yield are paramount, GoTaq® G2 is positioned as the superior option. The choice between the two will ultimately depend on the specific application, the complexity of the template DNA, and budgetary considerations. Both enzymes are user-friendly, with the convenience of pre-mixed green and colorless reaction buffers for direct gel loading or downstream applications, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GoTaq® G2 DNA Polymerase | Taq Polymerase | PCR Amplification | Promega [worldwide.promega.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GoTaq® G2 DNA Polymerase Protocol [france.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. GoTaq® DNA Polymerase Protocol [promega.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison: GoTaq® G2 vs. Original GoTaq® DNA Polymerase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193565#comparing-the-performance-of-gotaq-g2-vs-original-gotaq-dna-polymerase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com